molecular formula C65H73Cl2N9O24 B12310297 Vancomycin, 56-demethyl-

Vancomycin, 56-demethyl-

Cat. No.: B12310297
M. Wt: 1435.2 g/mol
InChI Key: NUAQIRUAZSJTAI-UHFFFAOYSA-N
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Description

Vancomycin, 56-demethyl- is a derivative of vancomycin, a glycopeptide antibiotic used to treat severe bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Vancomycin was first isolated from a soil sample in Borneo and has been a critical antibiotic in clinical settings due to its effectiveness against Gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vancomycin, 56-demethyl- involves the selective demethylation of vancomycin. This process typically requires the use of specific demethylating agents under controlled conditions to ensure the selective removal of the methyl group without affecting other functional groups in the molecule .

Industrial Production Methods: Industrial production of vancomycin, 56-demethyl- follows a similar approach to the synthesis of vancomycin, with additional steps to achieve the selective demethylation. The process involves fermentation using Streptomyces orientalis, followed by purification and chemical modification to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Vancomycin, 56-demethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

Vancomycin, 56-demethyl- has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of demethylation on the activity and stability of glycopeptide antibiotics.

    Biology: It is used to investigate the mechanisms of antibiotic resistance and the role of methyl groups in bacterial cell wall synthesis.

    Medicine: It is explored as a potential therapeutic agent with modified activity profiles compared to vancomycin.

    Industry: It is used in the development of new antibiotics and as a reference compound in analytical methods

Mechanism of Action

The mechanism of action of vancomycin, 56-demethyl- is similar to that of vancomycin. It inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of cell wall precursor units. This prevents the incorporation of these units into the peptidoglycan matrix, weakening the bacterial cell wall and leading to cell lysis and death .

Comparison with Similar Compounds

Uniqueness: Vancomycin, 56-demethyl- is unique due to its selective demethylation, which can alter its pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its activity against certain bacterial strains and reduce toxicity .

Properties

Molecular Formula

C65H73Cl2N9O24

Molecular Weight

1435.2 g/mol

IUPAC Name

48-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[(2-amino-4-methylpentanoyl)amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C65H73Cl2N9O24/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94)

InChI Key

NUAQIRUAZSJTAI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O

Origin of Product

United States

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